molecular formula C24H18N2O7 B3001012 N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide CAS No. 879449-25-9

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide

Cat. No.: B3001012
CAS No.: 879449-25-9
M. Wt: 446.415
InChI Key: ZZJQXHFPIGSJLK-UHFFFAOYSA-N
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Description

N-[3-(3,4-Dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide is a synthetic compound featuring a chromen-4-one (coumarin) core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 2 with a 3-nitrobenzamide moiety. The 3,4-dimethoxyphenyl group contributes electron-donating effects, while the nitro group on the benzamide introduces electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O7/c1-31-19-11-10-14(13-20(19)32-2)21-22(27)17-8-3-4-9-18(17)33-24(21)25-23(28)15-6-5-7-16(12-15)26(29)30/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJQXHFPIGSJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural properties, and biological effects based on available research findings.

Chemical Structure and Properties

This compound features a chromenone core substituted with a 3-nitrobenzamide moiety and a 3,4-dimethoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Molecular Formula: C₁₈H₁₈N₂O₅

Molecular Weight: 342.35 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of 3-(3,4-dimethoxyphenyl)-4-oxochromen-2-carboxylic acid with 3-nitroaniline in the presence of coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the formation of the amide bond. This method has been optimized for yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colon Cancer (HT-29)

In vitro assays have shown that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death .

Antioxidant Activity

The compound also demonstrates significant antioxidant activity , scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

Studies have reported that this compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

Data Summary Table

Biological ActivityEffectReference
AnticancerInduces apoptosis
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokines

Case Studies

  • Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
  • Inflammation Model : In an experimental model using LPS-induced inflammation in mice, administration of the compound resulted in reduced levels of inflammatory markers and improved histological scores compared to control groups.

Comparison with Similar Compounds

N-[(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide

Structural Similarities :

  • Both compounds share the 3,4-dimethoxyphenyl and 3-nitrobenzamide groups.
  • The nitro group at the benzamide’s meta position is conserved.

Key Differences :

  • The central heterocycle differs: chromen-4-one (coumarin) in the target compound vs. a thiazolidinone ring in this analog.
  • The thiazolidinone derivative includes a sulfanylidene (C=S) group, absent in the target compound.

Functional Implications :

  • The thiazolidinone derivative demonstrated a 14.19% modulation in plant growth assays (p < 0.05), suggesting bioactivity in developmental pathways .
  • The coumarin core in the target compound may confer distinct pharmacokinetic properties, such as enhanced membrane permeability due to aromatic planar stacking .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structural Similarities :

  • Both compounds incorporate the 3,4-dimethoxyphenyl group.

Key Differences :

  • Rip-B lacks the chromen-4-one core and nitro group, instead featuring a simple ethyl-linked benzamide.

Functional Implications :

  • Rip-B’s synthesis involves direct amidation of 3-methylbenzoyl chloride with 3,4-dimethoxyphenethylamine, yielding an 80% isolated product with a melting point of 90°C .
  • The absence of the nitro group and coumarin system likely reduces electronic complexity, making Rip-B more suitable as a directing group in metal-catalyzed C–H functionalization reactions .

4-Nitro-N-(3-nitrophenyl)benzamide

Structural Similarities :

  • Both compounds are nitro-substituted benzamides.

Key Differences :

  • The target compound has a single nitro group at the benzamide’s meta position, while this analog has nitro groups at both benzamide’s para and aniline’s meta positions.

Functional Implications :

  • The absence of the dimethoxyphenyl and coumarin groups in this analog limits its utility in applications requiring π-π stacking or antioxidant activity.

Physicochemical Properties

Compound Melting Point Key Functional Groups LogP (Predicted)
Target Compound Not Reported Chromen-4-one, 3-nitrobenzamide ~3.2 (estimated)
Thiazolidinone Analog Not Reported Thiazolidinone, C=S ~2.8
Rip-B 90°C Ethylbenzamide ~1.9
4-Nitro-N-(3-nitrophenyl)benzamide Not Reported Dual nitro groups ~2.1

Q & A

Q. How to resolve discrepancies in reported fluorescence quenching behavior?

  • Methodological Answer : Contradictions may stem from solvent polarity or aggregation. Solutions:
  • Solvent Polarity Studies : Compare quenching efficiency in DMSO vs. PBS .
  • Dynamic Light Scattering (DLS) : Detect nanoaggregates that alter fluorescence .
  • Time-Resolved Fluorescence : Distinguish static vs. dynamic quenching mechanisms .

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